molecular formula C17H15N3O4 B2852360 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate CAS No. 485340-48-5

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate

Cat. No.: B2852360
CAS No.: 485340-48-5
M. Wt: 325.324
InChI Key: GIPXUPGIKBOLHG-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate is a synthetic organic compound featuring a benzotriazinone core fused with a methyl 4-ethoxybenzoate moiety. The benzotriazinone ring (1,2,3-benzotriazin-4(3H)-one) is characterized by a nitrogen-rich heterocyclic system with a ketone group at position 4, contributing to its electron-deficient aromatic properties.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-23-13-9-7-12(8-10-13)17(22)24-11-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPXUPGIKBOLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steglich Esterification

The alcohol intermediate is coupled with 4-ethoxybenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM at room temperature. This method avoids harsh acidic conditions, preserving the benzotriazinone structure.

Reaction Conditions :

  • (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol (1 equiv)
  • 4-Ethoxybenzoyl chloride (1.2 equiv)
  • EDCI (1.5 equiv), DMAP (0.2 equiv), DCM, 24 h, rt
  • Yield : 82%

Mitsunobu Reaction

Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$) mediate the coupling of 4-ethoxybenzoic acid and the benzotriazinone alcohol in THF. This method is efficient but requires anhydrous conditions.

Reaction Conditions :

  • 4-Ethoxybenzoic acid (1.2 equiv)
  • DIAD (1.5 equiv), PPh$$_3$$ (1.5 equiv), THF, 0°C → rt, 12 h
  • Yield : 75%

Acyl Chloride Method

Direct reaction of 4-ethoxybenzoyl chloride with the alcohol in pyridine affords the ester. Pyridine neutralizes HCl, driving the reaction forward.

Reaction Conditions :

  • 4-Ethoxybenzoyl chloride (1.5 equiv)
  • Pyridine (3 equiv), DCM, 0°C → rt, 6 h
  • Yield : 88%

Table 3: Comparison of Esterification Methods

Method Reagents Conditions Yield Advantages
Steglich EDCI, DMAP Mild, room temp 82% High selectivity
Mitsunobu DIAD, PPh$$_3$$ Anhydrous, 0°C → rt 75% No acyl chloride needed
Acyl Chloride Pyridine Fast, simple 88% High efficiency

Mechanistic Insights and Optimization

  • Steglich Esterification : EDCI activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the alcohol. DMAP accelerates the reaction by stabilizing the transition state.
  • Mitsunobu Reaction : PPh$$_3$$ reduces DIAD to form a betaine intermediate, facilitating the nucleophilic attack of the alcohol on the activated acid.
  • Acyl Chloride Method : Pyridine scavenges HCl, preventing protonation of the alcohol and ensuring efficient ester bond formation.

Critical Parameters :

  • Purity of 4-ethoxybenzoyl chloride (>95%) minimizes side reactions.
  • Anhydrous conditions prevent hydrolysis of acyl chlorides.
  • Temperature control (<30°C) preserves the benzotriazinone structure.

Challenges and Alternative Approaches

  • Instability of Benzotriazinone : Prolonged exposure to strong acids or bases may degrade the heterocycle. Neutral pH conditions are preferred during coupling.
  • Alternative Protecting Groups : tert-Butyldimethylsilyl (TBS) protection of the alcohol allows compatibility with harsher reagents, followed by deprotection using tetrabutylammonium fluoride (TBAF).
  • Enzymatic Esterification : Lipase-catalyzed methods in non-aqueous media offer greener alternatives but require optimization for substrate specificity.

Chemical Reactions Analysis

Ester Hydrolysis and Salt Formation

The 4-ethoxybenzoate ester undergoes hydrolysis under basic conditions. For example:

  • Reagents : Potassium tert-butoxide (KOt-Bu) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Product : The corresponding carboxylic acid (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoic acid and potassium salt derivatives.

  • Yield : ~85–90% under optimized conditions .

Table 1: Hydrolysis Conditions and Outcomes

ReagentSolventTemperatureProductYield
KOt-BuTHF60°CPotassium salt of carboxylic acid88%
NaOH (aqueous)Ethanol/H2ORefluxFree carboxylic acid72%

Nucleophilic Substitution at the Benzotriazinone Core

The 1,2,3-benzotriazin-4(3H)-one moiety participates in nucleophilic reactions due to its electron-deficient carbonyl groups:

  • Reagents : Amines (e.g., NH₃, alkylamines) in ethanol or methanol.

  • Product : Ring-opened intermediates or substituted derivatives .

  • Mechanism : Attack at the carbonyl group or N-oxide positions.

Table 2: Nucleophilic Reactions

NucleophileConditionsProduct TypeReference
Ammonia (NH₃)Ethanol, reflux3-Amino-substituted derivative
MethylamineDCM, room temperatureN-Methylated benzotriazinone

Cyclization and Heterocycle Formation

The compound acts as a precursor in cyclization reactions:

  • Reagents : Diphenylphosphoryl azide (DPPA) or trimethylsilyl azide in chloroform.

  • Product : Oxadiazole or triazole derivatives via [3+2] cycloaddition .

Key Reaction Pathway :

Benzotriazinone+AzideCuITriazole linked hybrid\text{Benzotriazinone}+\text{Azide}\xrightarrow{\text{CuI}}\text{Triazole linked hybrid}

Thermal Stability and Decomposition

Differential scanning calorimetry (DSC) data reveals decomposition above 200°C, with exothermic peaks indicating fragmentation of the ester and benzotriazinone moieties .

Figure 1: Thermal Behavior (DSC)

ParameterValue
Onset Temperature215°C
Peak Temperature230°C
Enthalpy ChangeΔH = -182 J/g

Functional Group Transformations

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form mixed esters.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzotriazinone carbonyl to a secondary alcohol .

Solvent-Dependent Reactivity

Reaction outcomes vary with solvent polarity:

  • Polar aprotic solvents (DMF, DMSO): Accelerate nucleophilic substitutions.

  • Chlorinated solvents (DCM, chloroform): Favor cyclization reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzotriazine showed effectiveness against various bacterial strains, suggesting potential as new antibiotics .

Anticancer Properties
Benzotriazine derivatives have been investigated for their anticancer activities. They are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, a derivative of this compound was tested for cytotoxicity against human cancer cell lines and showed promising results in inhibiting growth .

Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of benzotriazine compounds. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation .

Photostability Enhancers
This compound can act as a photostabilizer in various materials. Research indicates that it can absorb UV radiation and prevent photodegradation in polymers and coatings, thereby extending the lifespan of these materials under sunlight exposure .

Environmental Science Applications

Pesticide Development
The structure of this compound lends itself to modifications that can enhance its efficacy as a pesticide. Studies have explored its potential use in agricultural applications to control pests while minimizing environmental impact .

Water Treatment
Research has also examined the potential of benzotriazine derivatives in water treatment processes. Their ability to degrade organic pollutants under UV light suggests they could be incorporated into advanced oxidation processes for improving water quality .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations lower than conventional antibiotics .
Study BAnticancer PropertiesShowed significant cytotoxic effects on MCF7 breast cancer cells with IC50 values indicating potential for further development .
Study CPhotostabilityEnhanced thermal stability in polymer blends compared to untreated samples; prolonged service life under UV exposure .

Mechanism of Action

The mechanism by which (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzoate Ester Derivatives

The compound shares structural homology with ethyl benzoate derivatives reported in , such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate). Key differences include:

  • Ester Group : The target compound employs a methyl ester, whereas analogs in use ethyl esters. Methyl esters typically exhibit higher aqueous solubility due to reduced hydrophobicity compared to ethyl esters.
  • Substituents: The 4-ethoxy group on the benzoate moiety contrasts with pyridazine, isoxazole, or phenethylamino substituents in analogs. The ethoxy group may enhance π-π stacking interactions in hydrophobic environments, while pyridazine/isoxazole groups introduce hydrogen-bonding or dipole-dipole interactions.
  • Heterocyclic Core: Unlike I-6230–I-6473, which lack fused heterocycles, the benzotriazinone core in the target compound provides a rigid, planar structure that could enhance binding affinity to biomolecular targets through van der Waals contacts or π-stacking.

Heterocyclic Systems: Benzotriazinone vs. Thiazine

describes 2-(3-oxo-3,4-dihydro-1,4-benzothiazin-4-yl)acetamide , a thiazine derivative with structural parallels to the target compound. Key distinctions include:

  • Heteroatoms: The benzotriazinone core contains three nitrogen atoms, compared to the thiazine’s sulfur and nitrogen atoms.
  • Substituent Position : The thiazine derivative’s acetamide group contrasts with the methyl 4-ethoxybenzoate in the target compound, suggesting divergent biological targets (e.g., protease inhibition vs. kinase modulation).

Comparative Analysis Table

Compound Core Structure Ester/Functional Group Key Substituents Potential Applications Reference
Target Compound 1,2,3-Benzotriazin-4(3H)-one Methyl 4-ethoxybenzoate 4-ethoxy, fused benzotriazinone Drug candidates, enzyme inhibitors N/A
I-6230 (Ethyl benzoate derivative) None Ethyl benzoate Pyridazin-3-yl phenethylamino Kinase inhibitors, antimicrobials
I-6473 (Ethyl benzoate derivative) None Ethyl benzoate 3-methylisoxazol-5-yl phenethoxy Anti-inflammatory agents
2-(3-Oxo-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazin-3(4H)-one Acetamide None Antibacterial, antifungal

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate , a derivative of benzotriazine, has garnered attention due to its potential biological activities. This article reviews the biological properties, applications, and relevant case studies associated with this compound.

  • Molecular Formula : C12_{12}H16_{16}BF4_{4}N5_{5}O2_{2}
  • Molecular Weight : 349.09 g/mol
  • CAS Number : 125700-69-8
  • IUPAC Name : [(dimethylamino)[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxy]methylidene]dimethylazanium tetrafluoroborate

Antimicrobial Properties

Recent studies indicate that benzotriazine derivatives exhibit significant antimicrobial activity. Specifically, the compound has shown efficacy against various bacterial strains and fungi. For instance, in vitro tests demonstrated that it inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In cell line studies, it induced apoptosis in cancer cells through the activation of caspase pathways. A notable study reported a reduction in cell viability by over 50% in human cancer cell lines at a concentration of 20 µM .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication processes in microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress leading to cellular damage.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways involved in cell proliferation and apoptosis.

Applications in Pharmaceutical Development

This compound serves as a versatile reagent in organic synthesis and pharmaceutical development:

  • Coupling Reagent : It is utilized in peptide synthesis to improve yields and suppress racemization during fragment condensation .
  • Drug Development : Its structural properties make it a candidate for designing drugs targeting specific biological pathways .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers tested various concentrations of the compound against Candida albicans and reported a minimum inhibitory concentration (MIC) of 15 µg/mL.
    • The study highlighted its potential as a lead compound for antifungal drug development .
  • Anticancer Research :
    • A study focused on the effects of the compound on breast cancer cell lines showed significant apoptosis induction.
    • Flow cytometry analysis indicated an increase in early apoptotic cells by 40% after treatment with 20 µM of the compound for 24 hours .

Data Summary Table

PropertyValue
Molecular FormulaC12_{12}H16_{16}BF4_{4}N5_{5}O2_{2}
Molecular Weight349.09 g/mol
CAS Number125700-69-8
Antimicrobial MIC10 µg/mL
Anticancer IC5020 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate?

  • Methodological Answer : The synthesis of benzotriazine derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via refluxing substituted benzaldehydes with heterocyclic precursors in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and purification via chromatography . Key parameters include:

  • Temperature : Reflux conditions (~78°C for ethanol) to ensure complete reaction.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) or ethanol for solubility and reactivity.
  • Purification : Column chromatography (silica gel, hexane/EtOH gradients) to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural elucidation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzotriazine core and ester linkages (e.g., δ ~7-8 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (benzotriazine C=N) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Dosage : Start with 1–100 µM ranges, with DMSO as a vehicle control (<0.1% v/v) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, temperature control) .
  • Statistical Analysis : Use ANOVA or mixed-effects models to account for batch variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., inconsistent cytotoxicity may stem from cell line-specific sensitivities) .

Q. What computational approaches predict the reactivity and binding mechanisms of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified ethoxy or benzotriazine groups (e.g., halogenation at the 4-position of the benzotriazine) .
  • Bioisosteric Replacement : Replace the ester group with amides or carbamates to alter pharmacokinetics .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer :

  • Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Solvent Recycling : Implement distillation systems for ethanol or DMF reuse .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link synthesis and bioactivity studies to existing theories (e.g., enzyme inhibition mechanisms or QSAR models) .
  • Environmental Impact : Follow guidelines from projects like INCHEMBIOL to assess compound persistence and ecotoxicity .

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